Cas no 1261498-85-4 (5-Bromo-2-(bromomethyl)benzoyl chloride)

5-Bromo-2-(bromomethyl)benzoyl chloride 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-(bromomethyl)benzoyl chloride
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- インチ: 1S/C8H5Br2ClO/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,4H2
- InChIKey: SOWFRYCQKYTRLN-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(=CC=1C(=O)Cl)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 17.1
5-Bromo-2-(bromomethyl)benzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013009634-1g |
5-Bromo-2-(bromomethyl)benzoyl chloride |
1261498-85-4 | 97% | 1g |
$1564.50 | 2023-09-03 | |
Alichem | A013009634-250mg |
5-Bromo-2-(bromomethyl)benzoyl chloride |
1261498-85-4 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A013009634-500mg |
5-Bromo-2-(bromomethyl)benzoyl chloride |
1261498-85-4 | 97% | 500mg |
$863.90 | 2023-09-03 |
5-Bromo-2-(bromomethyl)benzoyl chloride 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
5-Bromo-2-(bromomethyl)benzoyl chlorideに関する追加情報
5-Bromo-2-(bromomethyl)benzoyl Chloride: A Comprehensive Overview
5-Bromo-2-(bromomethyl)benzoyl chloride (CAS No. 1261498-85-4) is a highly reactive organic compound with significant applications in modern organic synthesis and materials science. This compound, characterized by its brominated aromatic ring and reactive acyl chloride group, has garnered attention in recent years due to its unique chemical properties and potential for versatile functionalization.
The structure of 5-bromo-2-(bromomethyl)benzoyl chloride consists of a benzene ring substituted with a bromine atom at the 5-position, a bromomethyl group at the 2-position, and an acyl chloride group at the 1-position. This arrangement makes it a valuable precursor for constructing complex molecules, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple bromine atoms also enhances its reactivity, enabling it to participate in various nucleophilic substitution and coupling reactions.
Recent studies have highlighted the role of 5-bromo-2-(bromomethyl)benzoyl chloride in the development of novel therapeutic agents. For instance, researchers have employed this compound as a key intermediate in the synthesis of bioactive molecules targeting cancer and inflammatory diseases. Its ability to undergo selective substitution reactions has been exploited to introduce diverse functional groups, thereby expanding its utility in drug discovery pipelines.
In the field of materials science, 5-bromo-2-(bromomethyl)benzoyl chloride has been utilized as a building block for constructing advanced polymers and nanoparticles. Its reactivity allows for precise control over polymer architectures, making it an attractive candidate for applications in drug delivery systems and electronic devices.
Moreover, the compound has been investigated for its potential in catalytic processes. By incorporating 5-bromo-2-(bromomethyl)benzoyl chloride into catalytic frameworks, scientists have achieved enhanced efficiency in various organic transformations, including cross-coupling reactions and enantioselective syntheses.
The synthesis of 5-bromo-2-(bromomethyl)benzoyl chloride typically involves multi-step procedures that require careful control over reaction conditions to ensure high purity and yield. Recent advancements in synthetic methodologies have enabled more efficient routes to this compound, reducing production costs and improving scalability.
In terms of safety considerations, 5-bromo-2-(bromomethyl)benzoyl chloride must be handled with care due to its reactivity with moisture and nucleophiles. Proper storage conditions and protective equipment are essential to ensure safe handling in laboratory settings.
Looking ahead, the continued exploration of 5-bromo-2-(bromomethyl)benzoyl chloride is expected to unlock new opportunities across various scientific disciplines. Its unique combination of reactivity and structural versatility positions it as a critical tool for advancing modern chemistry research.
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